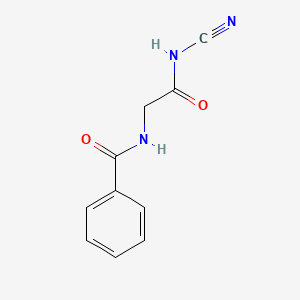

N-Benzoylglycylcyanamide

Description

N-Benzoylglycylcyanamide (chemical formula: C₁₀H₁₀N₄O₂) is a synthetic organic compound featuring a benzoyl group linked to a glycylcyanamide moiety. These compounds share a benzoylated backbone but differ in functional groups: cyanamide (-NH-C≡N) in this compound versus amide (-CONH₂) or carboxylic acid (-COOH) groups in related derivatives.

Key characteristics inferred from analogs include:

- Molecular stability: The benzoyl group contributes to hydrophobicity, while the cyanamide group may enhance reactivity due to its nitrile functionality.

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-[2-(cyanoamino)-2-oxoethyl]benzamide |

InChI |

InChI=1S/C10H9N3O2/c11-7-13-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,15)(H,13,14) |

InChI Key |

GDWWULFTBCMGDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-Benzoylglycylcyanamide and related compounds:

Key Comparisons :

Reactivity: The cyanamide group in this compound is more reactive than the amide groups in N-Benzoylglycylglycinamide or Benzoylglycylglycine. This reactivity could facilitate nucleophilic additions or cyclization reactions, common in cyanamide chemistry . In contrast, the thioamide in Benzoylmercaptoacetylglycyl exhibits metal-binding properties, making it suitable for diagnostic imaging .

Thermodynamic Stability :

- Benzoylglycylglycine has a well-characterized formation enthalpy (ΔfH°solid = -833.0 ± 1.5 kJ/mol), indicating high stability due to its carboxylic acid group and hydrogen-bonding capacity . This compound likely has lower stability due to the less polar cyanamide group.

Biological Applications :

- N-Benzoylglycylglycinamide serves as a peptide intermediate in drug synthesis , while N-Benzoyl-L-arginine-pNA is a protease substrate in biochemical assays . This compound’s cyanamide group may confer unique inhibitory or catalytic properties, though experimental data are lacking.

Solubility :

- Carboxylic acid-containing derivatives (e.g., Benzoylglycylglycine) are more water-soluble than cyanamide or thioamide analogs, which tend to aggregate in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.